molecular formula C8H11N5O3 B12903179 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

Cat. No.: B12903179
M. Wt: 225.20 g/mol
InChI Key: VZQKWDWAVGGWHX-UHFFFAOYSA-N
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Description

2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound that features both amino and oxo functional groups. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydropyrimidinone ring: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the amino-oxoethyl group: This step might involve the reaction of the dihydropyrimidinone intermediate with an appropriate amino acid derivative under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the oxo groups, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-viral, or anti-inflammatory activities.

Industry

Industrially, the compound could find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: A simpler pyrimidine derivative with potential biological activity.

    N-(2-Aminoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: A structurally related compound with similar functional groups.

Uniqueness

The uniqueness of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1H-pyrimidin-6-yl)acetamide

InChI

InChI=1S/C8H11N5O3/c9-3-7(15)13(4-5(10)14)6-1-2-11-8(16)12-6/h1-2H,3-4,9H2,(H2,10,14)(H,11,12,16)

InChI Key

VZQKWDWAVGGWHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)N(CC(=O)N)C(=O)CN

Origin of Product

United States

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